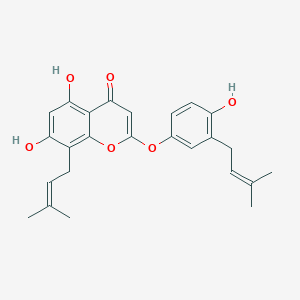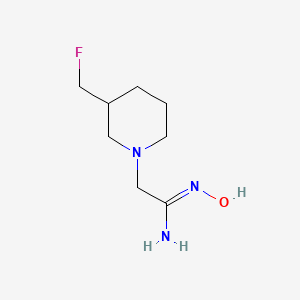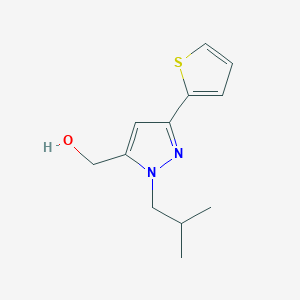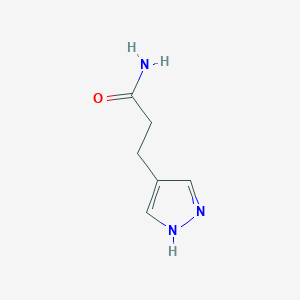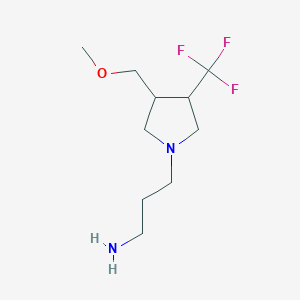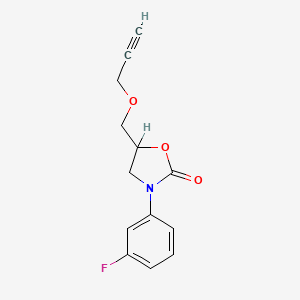
3-(3-Fluorophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Fluorophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of a fluorophenyl group and a propynyloxymethyl group in its structure suggests potential unique reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.
Introduction of the Fluorophenyl Group: This step often involves the use of a fluorinated benzene derivative, which can be introduced via nucleophilic aromatic substitution or other suitable methods.
Attachment of the Propynyloxymethyl Group: This can be done through alkylation reactions, where a propargyl alcohol derivative is used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(3-Fluorophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The propynyloxymethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazolidinone ring can be reduced under specific conditions to form amino alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
3-(3-Fluorophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 3-(3-Fluorophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets. In the context of its antibacterial activity, it is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell. The presence of the fluorophenyl group enhances its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with improved pharmacokinetic properties.
Uniqueness
3-(3-Fluorophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone is unique due to the presence of the propynyloxymethyl group, which can impart distinct reactivity and biological activity compared to other oxazolidinones. This structural feature may enhance its ability to interact with specific molecular targets and improve its overall efficacy.
属性
CAS 编号 |
23598-91-6 |
|---|---|
分子式 |
C13H12FNO3 |
分子量 |
249.24 g/mol |
IUPAC 名称 |
3-(3-fluorophenyl)-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H12FNO3/c1-2-6-17-9-12-8-15(13(16)18-12)11-5-3-4-10(14)7-11/h1,3-5,7,12H,6,8-9H2 |
InChI 键 |
BPMKKGZPSXPXSR-UHFFFAOYSA-N |
规范 SMILES |
C#CCOCC1CN(C(=O)O1)C2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


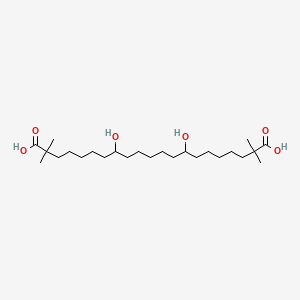
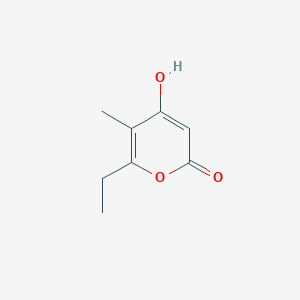
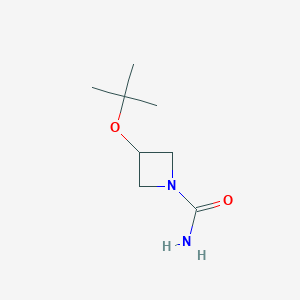
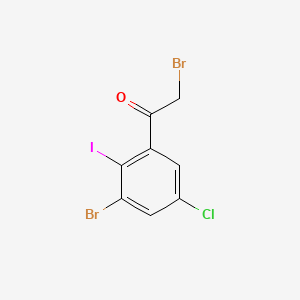
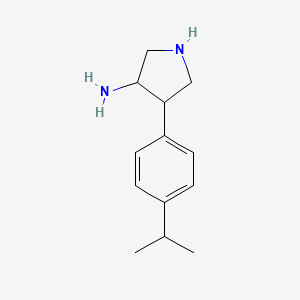
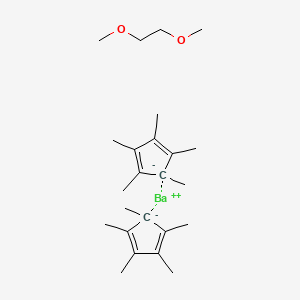
![[4-(2-Cyclopropylethynyl)phenyl]methanamine](/img/structure/B13426553.png)
![2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate](/img/structure/B13426561.png)
